An In-depth Technical Guide to 1-Tetradecanol-d2: Chemical Properties and Synthesis
An In-depth Technical Guide to 1-Tetradecanol-d2: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.
Introduction
1-Tetradecanol-d2 is a stable isotope-labeled version of 1-Tetradecanol, a C14 straight-chain fatty alcohol. In this specific isotopologue, two deuterium atoms replace the two hydrogen atoms on the first carbon (C1). This labeling provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The presence of deuterium atoms imparts a higher mass without significantly altering the chemical reactivity, allowing for the sensitive and specific tracing of the molecule.
Chemical Properties
The chemical and physical properties of 1-Tetradecanol-d2 are very similar to those of its non-deuterated counterpart, 1-Tetradecanol. The primary difference lies in its molecular weight due to the presence of two deuterium atoms. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.
Table 1: Chemical and Physical Properties of 1-Tetradecanol and 1-Tetradecanol-d2
| Property | 1-Tetradecanol | 1-Tetradecanol-d2 (estimated) |
| Molecular Formula | C₁₄H₃₀O | C₁₄H₂₈D₂O |
| Molecular Weight | 214.39 g/mol | 216.40 g/mol |
| CAS Number | 112-72-1 | Not available |
| Appearance | White waxy solid | White waxy solid |
| Melting Point | 38-40 °C | ~38-40 °C |
| Boiling Point | 289 °C (at 760 mmHg) | ~289 °C (at 760 mmHg) |
| Density | ~0.82 g/cm³ (at 20 °C) | Slightly higher than 0.82 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform | Insoluble in water; soluble in ethanol, ether, chloroform |
Synthesis of 1-Tetradecanol-d2
The synthesis of 1-Tetradecanol-d2 is not widely documented in publicly available literature. However, a plausible and effective method involves the reduction of a deuterated precursor, such as myristic acid-d2 or its corresponding ester, using a suitable deuterated reducing agent. The most common approach for the synthesis of primary alcohols from carboxylic acids or esters is reduction with a hydride-donating reagent. To introduce deuterium at the C1 position, a deuteride source is required. Lithium aluminum deuteride (LiAlD₄) is a powerful and commonly used deuterating agent for this purpose.
Proposed Synthesis Pathway
A logical synthetic route to 1-Tetradecanol-d2 involves a two-step process starting from myristic acid:
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Deuteration of Myristic Acid: The carboxylic acid proton of myristic acid can be exchanged with deuterium by treatment with D₂O under acidic or basic conditions. To achieve deuteration at the alpha-position, more specific methods would be required, which are often complex. A more straightforward approach is to start with a commercially available deuterated myristic acid, if possible.
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Reduction of Deuterated Myristic Acid: The deuterated myristic acid (or its methyl ester for better handling) is then reduced using a strong deuteride-donating reagent like Lithium Aluminum Deuteride (LiAlD₄). This reaction will replace the carbonyl group with a CD₂OH group, yielding the desired 1-Tetradecanol-d2.
A proposed workflow for the synthesis of 1-Tetradecanol-d2.
Experimental Protocols
Materials and Equipment
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Methyl myristate (or myristoyl chloride)
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Lithium aluminum deuteride (LiAlD₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice/acetone bath
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Magnetic stirrer and hotplate
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Round-bottom flasks and reflux condenser
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Standard laboratory glassware and personal protective equipment (PPE)
Synthesis Procedure
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.
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Preparation of LiAlD₄ solution: In the reaction flask, a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether (or THF) is prepared and cooled to -78 °C using a dry ice/acetone bath.
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Addition of Ester: A solution of methyl myristate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlD₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.
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Workup: The resulting mixture is filtered, and the solid precipitate is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude 1-Tetradecanol-d2 can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization
The successful synthesis and purity of 1-Tetradecanol-d2 would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be very similar to that of 1-Tetradecanol, with the key difference being the absence of the triplet corresponding to the -CH₂OH protons at around 3.6 ppm.
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²H NMR (Deuterium NMR): A signal corresponding to the deuterium atoms at the C1 position would confirm the successful incorporation of deuterium.
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¹³C NMR: The carbon spectrum will show the characteristic signals for the long alkyl chain. The signal for the C1 carbon will be a triplet due to coupling with deuterium.
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Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) or a fragment corresponding to [M-H₂O]⁺ that is two mass units higher than that of the non-deuterated 1-Tetradecanol, confirming the incorporation of two deuterium atoms.
A logical workflow for the characterization of synthesized 1-Tetradecanol-d2.
Conclusion
1-Tetradecanol-d2 is a valuable isotopically labeled compound for a range of scientific applications. While its chemical and physical properties are nearly identical to its non-deuterated analog, its synthesis requires specific deuterating reagents. The proposed synthesis via reduction of a deuterated myristic acid derivative with lithium aluminum deuteride offers a feasible route to this compound. Proper characterization by NMR and mass spectrometry is essential to confirm the successful incorporation of deuterium and the purity of the final product. This guide provides a foundational understanding for researchers and professionals working with or planning to synthesize 1-Tetradecanol-d2.
